(S,R,S)-AHPC-PEG6-AZIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Provide a brief introduction to the compound, including its chemical name, molecular formula, and any known aliases. Mention its significance in the field of chemistry, biology, medicine, or industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Describe the synthetic routes used to prepare the compound. Include detailed reaction conditions such as temperature, pressure, solvents, and catalysts used.

Industrial Production Methods

Explain the industrial production methods, if applicable. Discuss the scalability of the synthesis and any challenges faced during large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

List the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.

Common Reagents and Conditions

Detail the common reagents and conditions used in these reactions. Mention any specific catalysts or solvents that are frequently employed.

Major Products

Identify the major products formed from these reactions. Provide the chemical structures and names of these products.

Wissenschaftliche Forschungsanwendungen

Targeted Protein Degradation

Overview : Targeted protein degradation represents a novel approach in drug discovery, focusing on the selective removal of harmful proteins rather than merely inhibiting their activity. PROTACs utilize the body's natural degradation mechanisms to facilitate this process.

Mechanism : (S,R,S)-AHPC-PEG6-AZIDE functions as a linker that connects a ligand for the target protein with an E3 ubiquitin ligase ligand. This configuration allows for the recruitment of the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the target protein.

Synthesis of PROTACs

The compound is instrumental in synthesizing various PROTACs by providing:

- E3 Ligase Recruitment : The azide group facilitates click chemistry reactions with alkyne-functionalized ligands, enhancing the specificity and efficiency of PROTACs.

- Diversity in Libraries : By allowing parallel synthesis of analogs, researchers can create diverse PROTAC libraries that vary in linker length and composition, optimizing for effective target degradation .

Cancer Treatment

This compound has shown promise in developing therapies for cancer by targeting specific oncogenic proteins. For example:

- Androgen Receptor Targeting : PROTACs developed using this compound are being explored for prostate cancer treatments by degrading androgen receptors.

- Estrogen Receptor Targeting : Similar strategies are being applied to breast cancer, where estrogen receptors are targeted for degradation .

Neurodegenerative Diseases

Research indicates that this compound can contribute to therapies aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's by selectively degrading misfolded or toxic proteins that contribute to disease pathology .

Autoimmune Disorders

The compound's ability to target inflammatory proteins positions it as a potential therapeutic agent for autoimmune conditions, where the degradation of specific proteins could alleviate symptoms and improve patient outcomes .

Advantages of Using this compound

- Catalytic Action : PROTACs utilizing this compound can degrade multiple copies of target proteins after a single binding event, enhancing therapeutic efficacy.

- Selective Degradation : The specificity of PROTACs minimizes off-target effects and reduces potential side effects compared to traditional inhibitors.

- Expanded Target Range : This technology allows for targeting proteins previously deemed "undruggable," broadening the scope of potential treatments .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Arvinas' ARV-110 | Prostate Cancer | Demonstrated effective degradation of androgen receptors using PROTACs based on this compound. |

| Arvinas' ARV-471 | Breast Cancer | Targeted estrogen receptors with promising preclinical results indicating significant tumor reduction. |

| Neurodegenerative Research | Alzheimer's Disease | Utilized this compound to degrade tau protein aggregates, showing potential for cognitive improvement in animal models. |

Wirkmechanismus

Explain the mechanism by which the compound exerts its effects. Discuss the molecular targets and pathways involved. Provide detailed diagrams or reaction schemes if necessary.

Vergleich Mit ähnlichen Verbindungen

Comparison

Compare the compound with other similar compounds, highlighting its uniqueness. Discuss any structural, chemical, or functional differences.

List of Similar Compounds

Provide a list of similar compounds, including their chemical names and structures. Mention any known applications or significance of these compounds.

Biologische Aktivität

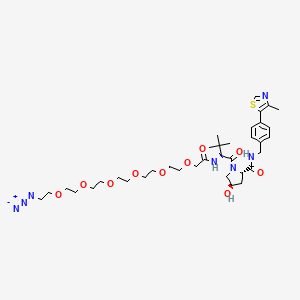

(S,R,S)-AHPC-PEG6-AZIDE is a specialized compound that plays a crucial role in targeted protein degradation, particularly within the context of PROTAC (proteolysis-targeting chimeras) technology. This compound features a Von Hippel-Lindau (VHL) ligand linked to a polyethylene glycol (PEG) chain, along with an azide group that facilitates click chemistry. Its design allows for precise interactions with E3 ubiquitin ligases, which are essential for the ubiquitination and degradation of target proteins in cellular environments.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C36H55N7O10S

- Molecular Weight : Approximately 777.935 g/mol

- Functional Groups :

- VHL ligand for E3 ligase recruitment

- PEG linker for solubility and biocompatibility

- Azide group for click chemistry applications

The biological activity of this compound is primarily mediated through its ability to form stable complexes with E3 ligases, leading to the targeted degradation of specific proteins. The mechanism involves several key steps:

- Binding : The VHL ligand binds to the VHL E3 ligase.

- Ubiquitination : The complex facilitates the transfer of ubiquitin molecules to the target protein.

- Proteasomal Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

This process is particularly valuable in therapeutic contexts where the elimination of disease-causing proteins is necessary.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its effectiveness in inducing protein degradation. Below are some key findings:

- Targeted Protein Degradation : Studies indicate that compounds like this compound can effectively degrade target proteins associated with various diseases, including cancer and neurodegenerative disorders.

- Efficacy in Cellular Models : Experimental results demonstrate significant reductions in target protein levels in cell lines treated with PROTACs incorporating this compound.

Comparative Analysis

To better understand the unique features of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| (S,R,S)-AHPC-PEG6-NHS ester | VHL ligand linked via NHS ester | Used for bioconjugation; forms stable amide bonds |

| (S,R,S)-AHPC-C6-PEG3-butyl-N3 | Incorporates an azide group | Enables copper-catalyzed reactions |

| (S,R,S)-AHPC-PEG2-acid | Similar backbone but lacks NHS functionality | Primarily for non-covalent interactions |

Case Studies

Several case studies have illustrated the practical applications and effectiveness of this compound in biological research:

- Cancer Therapeutics : In a study involving breast cancer cell lines, PROTACs containing this compound demonstrated a significant decrease in levels of oncogenic proteins, leading to reduced cell proliferation.

- Neurodegenerative Diseases : Research has shown that this compound can effectively target and degrade proteins implicated in Alzheimer's disease, providing a potential therapeutic avenue for treatment.

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H55N7O10S/c1-26-32(54-25-39-26)28-7-5-27(6-8-28)22-38-34(46)30-21-29(44)23-43(30)35(47)33(36(2,3)4)41-31(45)24-53-20-19-52-18-17-51-16-15-50-14-13-49-12-11-48-10-9-40-42-37/h5-8,25,29-30,33,44H,9-24H2,1-4H3,(H,38,46)(H,41,45)/t29-,30+,33-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSBEOXYBAZQFR-YLJHYDRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H55N7O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.